N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties . The compound’s structure allows it to interact with various proteins and enzymes, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide typically involves the cyclization of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours . Another method involves the nucleophilic attack of 4-(1H-benzo[d]imidazol-2-yl)aniline on chloroacetyl chloride in the presence of triethylamine and DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The benzimidazole moiety allows the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitrobenzamide group differentiates it from other benzimidazole derivatives, providing unique opportunities for chemical modifications and biological interactions .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-5-1-4-8-18(15)24(26)27)21-14-11-9-13(10-12-14)19-22-16-6-2-3-7-17(16)23-19/h1-12H,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJCYXUNNEJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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